Aminotoluenos

Aminotoluenes are a series of aromatic organic compounds derived from toluene, where one or more hydrogen atoms on the benzene ring have been substituted with amino groups (—NH2). These substances play crucial roles in various industrial applications due to their unique chemical properties. Aminotoluenes can be further classified into monoaminotoluenes and diaminotoluenes based on the number of amino substituents.

Monoaminotoluenes, such as o-toluidine and p-toluidine, are widely used in the production of dyes, pharmaceuticals, and resins. They act as intermediates in the synthesis of azo dyes and can also serve as reagents in organic reactions due to their basic nature.

Diaminotoluenes, including 2,4-diaminotoluene and 2,6-diaminotoluene, are particularly valuable in the synthesis of polyamides and other polymers. These compounds can undergo condensation reactions with dicarboxylic acids to form high-performance fibers and resins.

The manufacturing process of aminotoluenes involves catalytic hydrogenation or direct substitution methods, which require precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product must meet stringent quality standards for use in downstream applications, ensuring their effectiveness and reliability across different industries.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

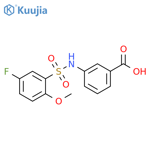

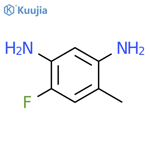

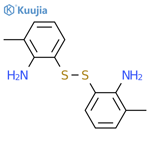

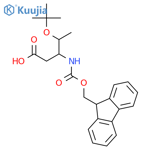

|

n-(2-methylphenyl)taurine | 6199-88-8 | C9H13NO3S |

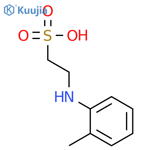

|

toluene-4-isocyanate-2-amine | 99626-88-7 | C8H8N2O |

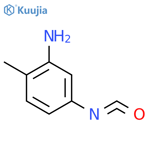

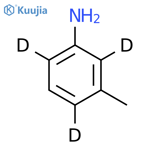

|

M-TOLUIDINE-2,4,6-D3 | 68408-23-1 | C7H9N |

|

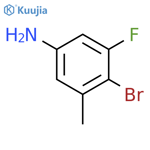

4-Bromo-3-fluoro-5-methylaniline | 1356113-07-9 | C7H7BrFN |

|

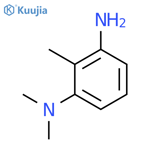

1-N,1-N,2-trimethylbenzene-1,3-diamine | 36714-85-9 | C9H14N2 |

|

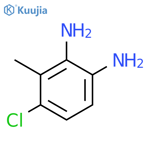

4-chloro-3-methyl-benzene-1,2-diamine | 673487-36-0 | C7H9ClN2 |

|

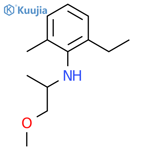

2-ethyl-N-(2S)-1-methoxypropan-2-yl-6-methylaniline | 118604-70-9 | C13H21NO |

|

1,3-Benzenediamine, 4-fluoro-6-methyl- | 141922-20-5 | C7H9FN2 |

|

6,6'-Disulfanediylbis(2-methylaniline) | 86749-03-3 | C14H16N2S2 |

|

N-Ethyl-o-toluidine | 94-68-8 | C9H13N |

Literatura Relacionada

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

Fornecedores recomendados

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

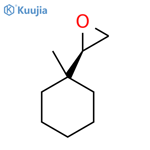

3-Methyloxetan-2-one Cas No: 1823-54-7

3-Methyloxetan-2-one Cas No: 1823-54-7 -